4-Carbamimidoyl-2-fluorobenzoic acid
Description
4-Carbamimidoyl-2-fluorobenzoic acid (CAS No. 324002-02-0), also known as 4-amidino-2-fluorobenzoic acid, is a benzoic acid derivative with a fluorine atom at the 2-position and a carbamimidoyl (amidine) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₇FN₂O₂, with a molecular weight of 182.15 g/mol and an exact mass of 182.04900 . The compound is commercially available in industrial grade (99% purity) and is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules or as a building block for metal-organic frameworks (MOFs) .
The amidine group (–C(NH₂)₂⁺) confers basicity and hydrogen-bonding capacity, while the fluorine atom introduces electronegativity and steric effects, influencing solubility, crystallinity, and reactivity. The InChIKey (KDIIYJQRFVKANU-UHFFFAOYSA-N) and DSSTox ID (DTXSID60461193) provide identifiers for database tracking .
Properties
CAS No. |
324002-02-0 |
|---|---|
Molecular Formula |
C8H7FN2O2 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
4-carbamimidoyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C8H7FN2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H3,10,11)(H,12,13) |
InChI Key |
KDIIYJQRFVKANU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)F)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-carbamimidoyl-2-fluorobenzoic acid can be contextualized against analogs with variations in substituents or backbone modifications. Below is a comparative analysis based on substituent effects, hydrogen-bonding behavior, and applications.
Substituent Effects: Fluorine vs. Other Halogens
Replacing the fluorine atom with chlorine or bromine alters electronic and steric properties:
| Compound | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | C₈H₇FN₂O₂ | –F (2), –C(NH₂)₂⁺ (4) | 182.15 | High electronegativity, moderate logP |
| 4-Carbamimidoyl-2-chlorobenzoic acid | C₈H₇ClN₂O₂ | –Cl (2), –C(NH₂)₂⁺ (4) | 198.61 | Increased steric bulk, lower solubility |
| 4-Carbamimidoylbenzoic acid | C₈H₈N₂O₂ | –H (2), –C(NH₂)₂⁺ (4) | 164.16 | Reduced electronegativity, higher pKa |
- Fluorine vs. Chlorine/Bromine: The smaller atomic radius of fluorine minimizes steric hindrance compared to chlorine or bromine, enhancing packing efficiency in crystals.
- Hydrogen Bonding : The amidine group forms robust N–H···O/N hydrogen bonds, as described by graph set analysis (e.g., R₂²(8) motifs). Fluorine’s electronegativity polarizes adjacent C–H bonds, enabling weak C–H···F interactions, which are less common in chlorine analogs .
Amidino Group Modifications
Replacing the amidine with carboxyl or nitro groups impacts acidity and reactivity:
| Compound | Functional Group (Position 4) | pKa (Carboxylic Acid) | Applications |
|---|---|---|---|
| This compound | –C(NH₂)₂⁺ | ~3.5–4.0 | Enzyme inhibition, coordination chemistry |
| 4-Nitro-2-fluorobenzoic acid | –NO₂ | ~1.2–1.5 | Explosives precursor, electrophilic substitution |
| 4-Carboxy-2-fluorobenzoic acid | –COOH | ~2.8–3.2 | Metal chelation, polymer synthesis |
- Amidine vs. Carboxyl: The amidine’s basicity (pKa ~11–12) contrasts with the carboxylic acid’s acidity (pKa ~3.5), making the former a stronger hydrogen-bond donor in non-polar environments .
- Coordination Chemistry : Amidines act as bidentate ligands in MOFs, whereas nitro groups are redox-active but less versatile in supramolecular assembly .
Hydrogen-Bonding Networks and Crystallography
Crystallographic studies using programs like SHELXL and SHELXS () reveal distinct packing patterns:
- This compound forms layered structures via N–H···O bonds between amidine and carboxylate groups, stabilized by C–H···F contacts.
- In contrast, 4-carbamimidoyl-2-chlorobenzoic acid exhibits dimeric clusters due to Cl’s larger van der Waals radius, reducing crystal symmetry .
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